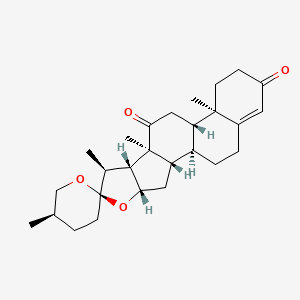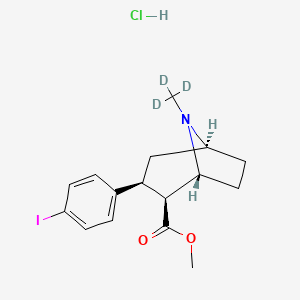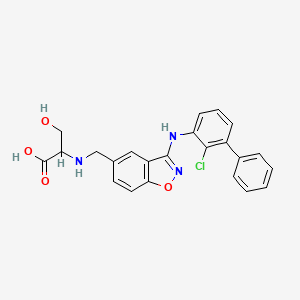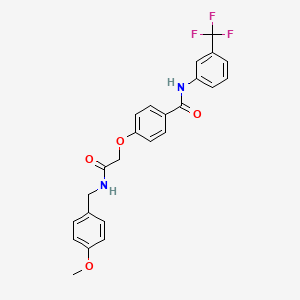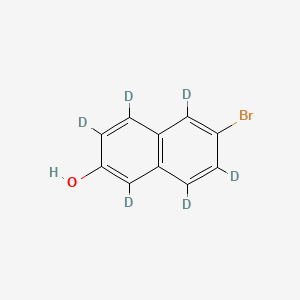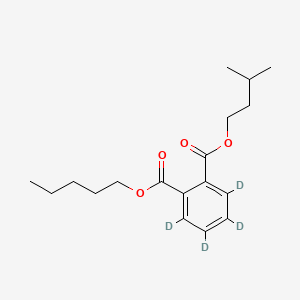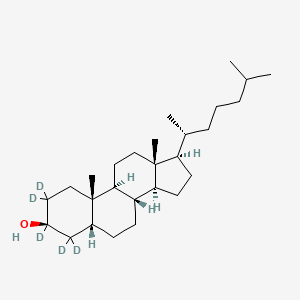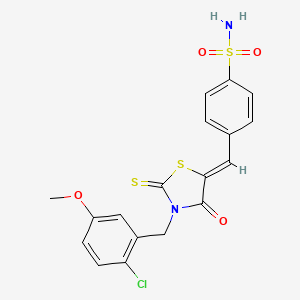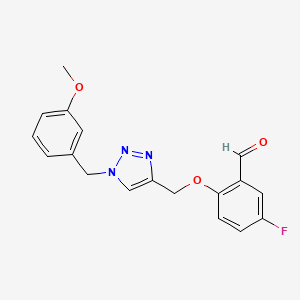
Xanthine oxidase-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine oxidase-IN-5 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Therefore, inhibitors of xanthine oxidase are of significant interest in the treatment of these conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of a core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity against xanthine oxidase. This may include halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthine oxidase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
Wissenschaftliche Forschungsanwendungen
Xanthine oxidase-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of xanthine oxidase and to develop new inhibitors with improved efficacy.
Biology: The compound is used in biological studies to understand the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like gout, hyperuricemia, and cardiovascular diseases.
Wirkmechanismus
Xanthine oxidase-IN-5 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. The compound interacts with key residues in the enzyme’s active site, such as Glu1261 and Arg880, through hydrogen bonding and hydrophobic interactions. This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, reducing uric acid levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Topiroxostat: A newer xanthine oxidase inhibitor with improved selectivity and potency.
Uniqueness
Xanthine oxidase-IN-5 is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards xanthine oxidase. Unlike some other inhibitors, it may exhibit fewer side effects and improved pharmacokinetic properties, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C18H16FN3O3 |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3 |
InChI-Schlüssel |
CYKGEFAYEZMOJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


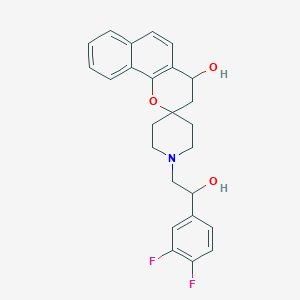

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
